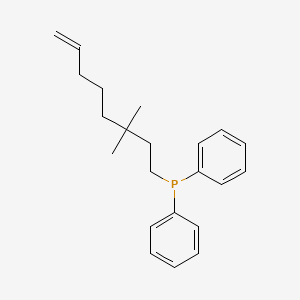
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group attached to a (3,3-dimethyloct-7-en-1-yl) moiety and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane typically involves the reaction of (3,3-dimethyloct-7-en-1-yl) halide with diphenylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the major products formed during oxidation reactions.
Reduction: The reduction reactions typically yield the corresponding phosphine derivatives.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane involves its interaction with molecular targets, such as transition metals, to form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The phosphane group acts as a ligand, coordinating with the metal center and influencing the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
(3,3-Dimethyloct-7-en-1-yl)phosphine: Similar to (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane but lacks the phenyl groups.
Diphenylphosphine: Another related compound with two phenyl groups attached to the phosphane group.
Uniqueness
This compound is unique due to the presence of both the (3,3-dimethyloct-7-en-1-yl) moiety and the diphenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals and its versatility in various chemical reactions highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
647012-08-6 |
|---|---|
Molecular Formula |
C22H29P |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,3-dimethyloct-7-enyl(diphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-4-5-12-17-22(2,3)18-19-23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h4,6-11,13-16H,1,5,12,17-19H2,2-3H3 |
InChI Key |
UVSAWVPRHQZFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC=C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


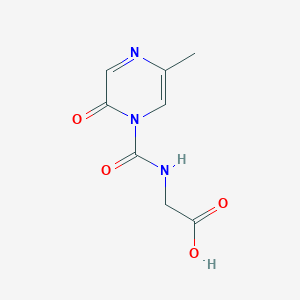
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)

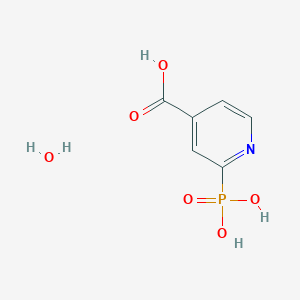
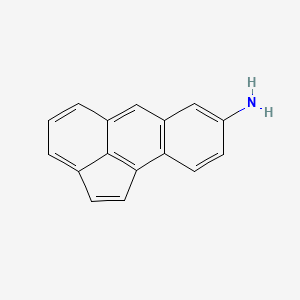
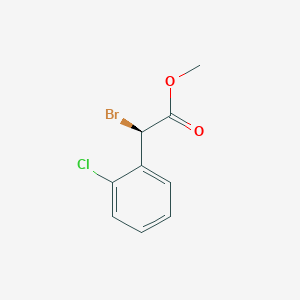
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
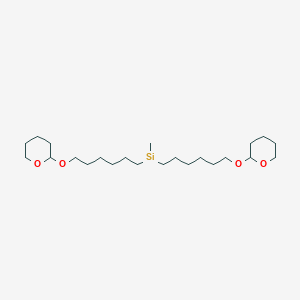
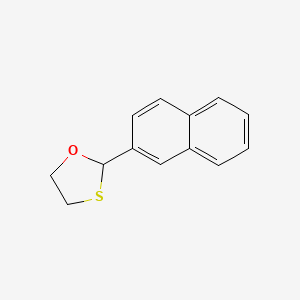
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
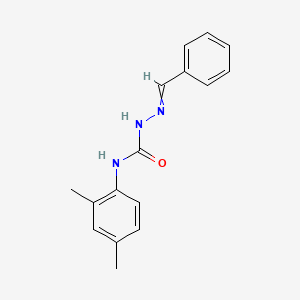
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
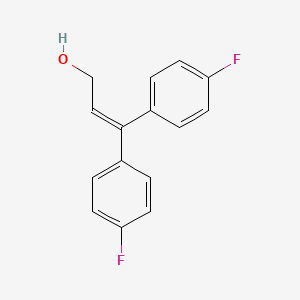
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
